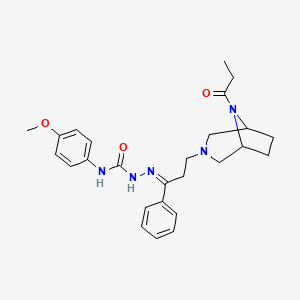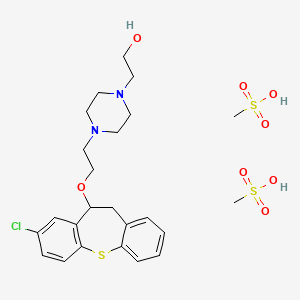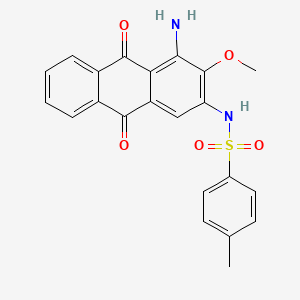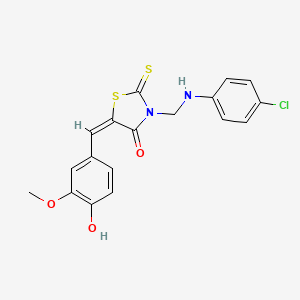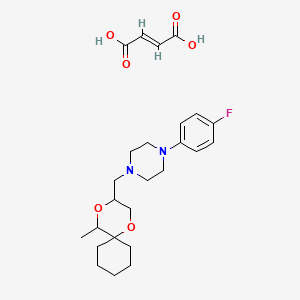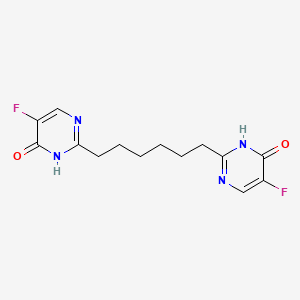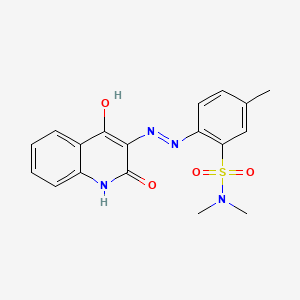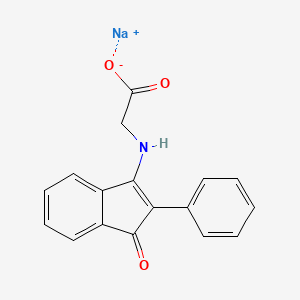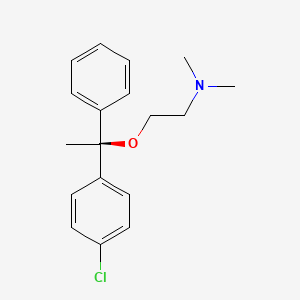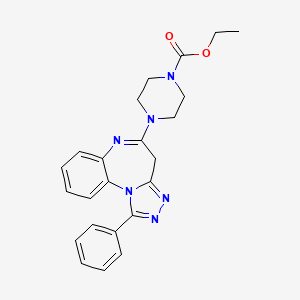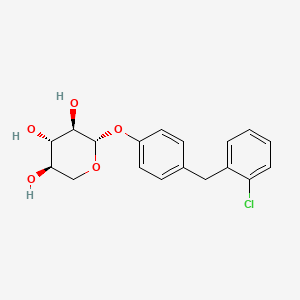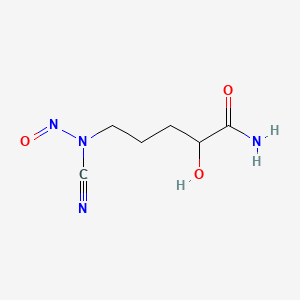
5-(Nitrosocyanamido)-2-hydroxyvaleramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine, nitrosated, is a compound formed by the nitrosation of L-Arginine, an amino acid that plays a crucial role in the production of nitric oxide Nitrosation involves the addition of a nitroso group (NO) to a molecule, which in this case is L-Arginine
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of nitrosated L-Arginine typically involves the reaction of L-Arginine with nitrous acid. Nitrous acid is usually generated in situ by the acidification of sodium nitrite. The reaction conditions often require a controlled acidic environment to ensure the stability of nitrous acid and to facilitate the nitrosation process .
Industrial Production Methods
Industrial production of nitrosated L-Arginine can be achieved through microbial fermentation. Genetically modified strains of Escherichia coli are often used to optimize the production of L-Arginine, which is then subjected to nitrosation. The key to efficient production lies in maintaining an optimal carbon-to-nitrogen ratio during fermentation .
Chemical Reactions Analysis
Types of Reactions
Nitrosated L-Arginine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced back to the amine group.
Substitution: The nitroso group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can react with the nitroso group under mild conditions.
Major Products
The major products formed from these reactions include nitro compounds, amines, and substituted derivatives of L-Arginine.
Scientific Research Applications
Nitrosated L-Arginine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitroso compounds.
Biology: It plays a role in studying nitric oxide signaling pathways and its effects on cellular functions.
Medicine: It is investigated for its potential therapeutic effects in conditions such as hypertension, atherosclerosis, and diabetes. .
Industry: It is used in the production of dietary supplements and pharmaceuticals.
Mechanism of Action
The primary mechanism of action of nitrosated L-Arginine involves the release of nitric oxide. Nitric oxide is a potent vasodilator that helps regulate blood flow, insulin secretion, and immune responses. The molecular targets include endothelial cells, where nitric oxide synthase catalyzes the production of nitric oxide from L-Arginine .
Comparison with Similar Compounds
Similar Compounds
L-Citrulline: Another amino acid involved in the nitric oxide cycle.
Nitrosylated Hemoglobin: A compound where nitric oxide is bound to hemoglobin.
S-Nitrosothiols: Compounds where nitric oxide is bound to thiol groups
Uniqueness
Nitrosated L-Arginine is unique due to its dual role as both a nitric oxide donor and an amino acid. This dual functionality allows it to participate in various biochemical pathways, making it a versatile compound in both research and therapeutic applications.
Properties
CAS No. |
102584-88-3 |
|---|---|
Molecular Formula |
C6H10N4O3 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
5-[cyano(nitroso)amino]-2-hydroxypentanamide |
InChI |
InChI=1S/C6H10N4O3/c7-4-10(9-13)3-1-2-5(11)6(8)12/h5,11H,1-3H2,(H2,8,12) |
InChI Key |
BDFFOEAQENGFSK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)N)O)CN(C#N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


